molecular formula C13H11FN4O B2794197 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955836-08-5

1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2794197
CAS No.: 955836-08-5
M. Wt: 258.256
InChI Key: NZVKPMWZONFRTO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazinone core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorophenyl group and dimethyl substitutions enhances its chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolopyridazinone structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • 1-(4-bromophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • 1-(4-methylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Comparison:

  • Binding Affinity: The presence of different substituents (fluoro, chloro, bromo, methyl) on the phenyl ring can significantly affect the binding affinity and specificity of the compound towards its molecular targets.
  • Chemical Reactivity: The reactivity of the compound in various chemical reactions can be influenced by the nature of the substituent, with halogens generally increasing reactivity compared to alkyl groups.
  • Biological Activity: The biological activity of these compounds can vary, with the fluorophenyl derivative often showing enhanced activity due to the electron-withdrawing nature of the fluorine atom.

This detailed article provides a comprehensive overview of 1-(4-fluorophenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-8-11-7-15-18(10-5-3-9(14)4-6-10)12(11)13(19)17(2)16-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVKPMWZONFRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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